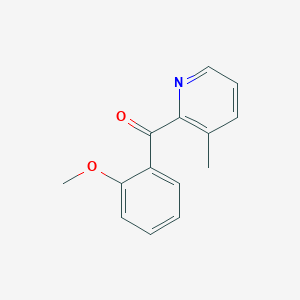

2-(2-Methoxybenzoyl)-3-methylpyridine

Overview

Description

“2-Methoxybenzoyl chloride” is a chemical compound with the linear formula CH3OC6H4COCl . It has a molecular weight of 170.59 .

Synthesis Analysis

While specific synthesis methods for “2-(2-Methoxybenzoyl)-3-methylpyridine” were not found, “2-Methoxybenzoyl chloride” has been used in the preparation of 2-methoxybenzoyl-ferrocene through Friedel Crafts reaction .

Molecular Structure Analysis

The molecular structure of “2-Methoxybenzoyl chloride” is represented by the SMILES string COc1ccccc1C(Cl)=O . The InChI is 1S/C8H7ClO2/c1-11-7-5-3-2-4-6(7)8(9)10/h2-5H,1H3 .

Physical And Chemical Properties Analysis

“2-Methoxybenzoyl chloride” has a refractive index n20/D of 1.572 (lit.), a boiling point of 128-129 °C/8 mmHg (lit.), and a density of 1.146 g/mL at 25 °C (lit.) .

Scientific Research Applications

Synthesis and Structural Studies

Synthesis and Characterization of Schiff Base Compounds

A Schiff base derived from 2-amino-3-methylpyridine and 2-hydroxy-4-methoxybenzaldehyde was synthesized and characterized. This study provided insights into the structural properties of such compounds, potentially relevant to applications in material science and coordination chemistry (Bai Linsha, 2015).

Coordination Chemistry and Molecular Structure

The molecular structure and crystallization of compounds involving 2-methoxybenzoic acid, highlighting the chemical interactions and bonding characteristics, are crucial for developing advanced materials and understanding molecular interactions (X. Qian & F. Liu, 2012).

Crystallography of Organic Salts

The crystal structures of organic salts synthesized from 2-amino-6-methylpyridine and various methylbenzoic acids were analyzed. This research contributes to the field of crystal engineering, important for pharmaceuticals and material science (K. Thanigaimani et al., 2015).

Chemical Reactions and Molecular Interactions

Study of Chemical Reactions Involving 2-Amino-N-heterocycles

Research into the reactions of 2-amino-N-heterocycles, including 2-amino-3-methylpyridine, with various compounds. This study is vital for understanding chemical reactivity and synthesis pathways in organic chemistry (James A. Mitchell & D. Reid, 1982).

Synthesis of Novel Compounds

The synthesis of new compounds involving derivatives of 3-methylpyridine, demonstrating the diverse applications and versatility of these compounds in synthetic chemistry (Pan Xiang-jun, 2006).

Development of Coordination Polymers

Study of cobalt complexes with 2-methoxybenzoic acid and 4,4'-bipyridine, which are essential for understanding coordination chemistry and potential applications in catalysis and material science (V. Pedireddi & S. Varughese, 2004).

Safety and Hazards

properties

IUPAC Name |

(2-methoxyphenyl)-(3-methylpyridin-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2/c1-10-6-5-9-15-13(10)14(16)11-7-3-4-8-12(11)17-2/h3-9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLVCZFSZYUCEQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)C(=O)C2=CC=CC=C2OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Methoxybenzoyl)-3-methylpyridine | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(1-methyl-1H-pyrazol-4-yl)amino]-4-oxobutanoic acid](/img/structure/B1368056.png)

![(2E)-3-[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B1368069.png)